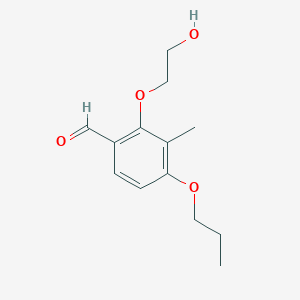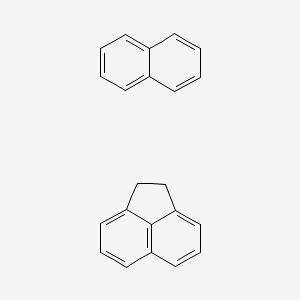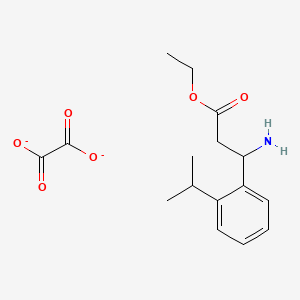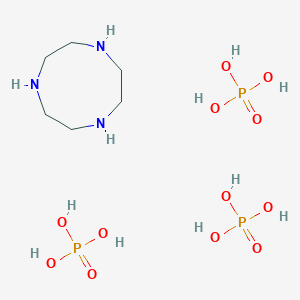
Phosphoric acid;1,4,7-triazonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-triazonane typically involves the macrocyclization of diethylene triamine using ethylene glycol ditosylate . The reaction proceeds as follows:
- Diethylene triamine is reacted with ethylene glycol ditosylate to form a cyclic intermediate.
- The intermediate undergoes cyclization to form 1,4,7-triazonane.
The reaction conditions generally involve refluxing the reactants under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of 1,4,7-triazonane derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Triazonane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,4,7-triazonane into different reduced forms.
Substitution: The nitrogen atoms in 1,4,7-triazonane can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted derivatives .
Applications De Recherche Scientifique
Phosphoric acid;1,4,7-triazonane has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphoric acid;1,4,7-triazonane involves its ability to form stable complexes with metal ions. The tridentate ligand 1,4,7-triazonane coordinates with metal ions through its nitrogen atoms, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ions, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: A similar tridentate ligand with four nitrogen atoms, used in similar applications.
Piperazine: A simpler cyclic compound with two nitrogen atoms, used as a building block in organic synthesis.
Uniqueness
Phosphoric acid;1,4,7-triazonane is unique due to its combination of phosphoric acid and 1,4,7-triazonane, providing both acidic and chelating properties. This dual functionality makes it versatile for various applications, including coordination chemistry, bioimaging, and industrial catalysis .
Propriétés
Numéro CAS |
827340-60-3 |
|---|---|
Formule moléculaire |
C6H24N3O12P3 |
Poids moléculaire |
423.19 g/mol |
Nom IUPAC |
phosphoric acid;1,4,7-triazonane |
InChI |
InChI=1S/C6H15N3.3H3O4P/c1-2-8-5-6-9-4-3-7-1;3*1-5(2,3)4/h7-9H,1-6H2;3*(H3,1,2,3,4) |
Clé InChI |
CFTQWPIYOAZZQK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCN1.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
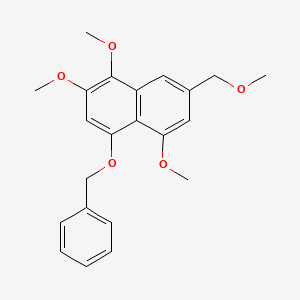
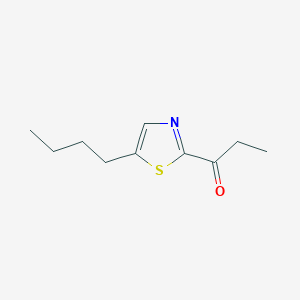
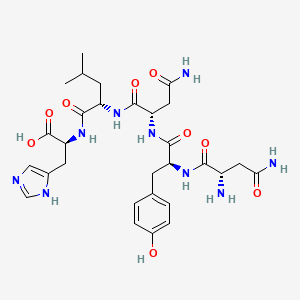
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
